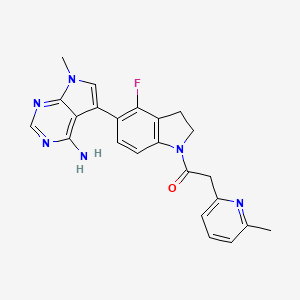

GSK2656157

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Tuberculosis Research

Specific Scientific Field: This application falls under the field of Immunology and Infectious Diseases .

Summary of the Application: GSK2656157, a PERK inhibitor, has been found to alleviate pyroptosis of macrophages induced by Mycobacterium Bacillus Calmette–Guerin (BCG) infection . This is particularly relevant in the context of Tuberculosis (TB), a chronic respiratory infectious disease caused by Mycobacterium tuberculosis (Mtb) .

Methods of Application or Experimental Procedures: In the study, BCG infection resulted in high expression of pro-caspase-1, caspase-1 p20, GSDMD-N, and p-PERK in the THP-1 macrophage, which was downregulated with the pre-treatment of GSK2656157 .

Results or Outcomes: GSK2656157 inhibited the secretion of IL-1β and IL-18, cell content release, and cell membrane rupture, as well as the decline in cell viability induced by BCG infection . It also reduced fibrous tissue hyperplasia, inflammatory infiltration, and the bacterial load in the lung tissue of C57BL/6J mice infected with BCG .

Application in Cancer Research

Specific Scientific Field: This application falls under the field of Oncology .

Summary of the Application: GSK2656157 is a selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which has demonstrated tumor growth inhibition in a human tumor xenograft in mice .

Results or Outcomes: The study reported that GSK2656157 inhibited PERK activation in cells and demonstrated tumor growth inhibition in a human tumor xenograft in mice .

Application in Neurodegenerative Diseases Research

Specific Scientific Field: This application falls under the field of Neurology .

Results or Outcomes: This suggests that the effects of GSK2656157 may be more complex than initially thought .

Application in Diabetes Research

Specific Scientific Field: This application falls under the field of Endocrinology .

Results or Outcomes: The study reported that GSK2656157 can regulate insulin biosynthesis and secretion . This suggests that GSK2656157 may have potential therapeutic applications in diabetes .

Application in Stress Response Research

Specific Scientific Field: This application falls under the field of Cell Biology .

Application in Pharmacokinetics Research

Specific Scientific Field: This application falls under the field of Pharmacology .

Results or Outcomes: The study reported that the medicinal chemistry optimization culminated in the discovery of the PERK inhibitor GSK2656157 . This suggests that GSK2656157 may have potential therapeutic applications in pharmacokinetics .

GSK2656157 is a selective small molecule inhibitor targeting the eukaryotic initiation factor 2-alpha kinase 3, also known as PERK. This compound was developed as part of a medicinal chemistry optimization program aimed at enhancing the pharmacokinetic properties and specificity of earlier inhibitors, such as GSK2606414. GSK2656157 demonstrates high potency with an IC50 value of approximately 0.9 nanomolar against PERK, while exhibiting minimal activity against a broad panel of other kinases, making it a first-in-class therapeutic candidate for conditions associated with endoplasmic reticulum stress and the unfolded protein response (UPR) .

GSK2656157 functions primarily through ATP-competitive inhibition of PERK. The mechanism involves binding to the ATP-binding pocket of the kinase, which prevents the phosphorylation of downstream substrates such as eIF2α. This inhibition leads to reduced expression of ATF4 and CHOP, critical regulators in the UPR pathway. In cellular assays, GSK2656157 effectively blocks PERK autophosphorylation and subsequent signaling cascades induced by stress stimuli .

GSK2656157 has been shown to inhibit PERK activity in various cell lines under conditions that induce endoplasmic reticulum stress. This inhibition results in decreased phosphorylation of eIF2α and downregulation of pro-apoptotic signals associated with UPR activation. Additionally, GSK2656157 has demonstrated protective effects against cell death induced by inflammatory stimuli, such as bacterial infections, by alleviating pyroptosis in macrophage models . The compound's ability to modulate inflammatory responses further highlights its potential therapeutic applications in cancer and other diseases characterized by chronic inflammation and stress responses .

GSK2656157 is being investigated for its potential applications in oncology, particularly in tumors that exploit the UPR for survival under stress conditions such as hypoxia or nutrient deprivation. By inhibiting PERK, GSK2656157 may enhance the efficacy of conventional therapies by promoting apoptosis in cancer cells that rely on UPR signaling for growth and adaptation . Additionally, its anti-inflammatory properties suggest potential uses in treating diseases characterized by excessive inflammatory responses, such as autoimmune disorders and chronic infections .

Studies have demonstrated that GSK2656157 can interact with various cellular pathways beyond PERK inhibition. Notably, it has been shown to inhibit RIPK1-dependent cell death mechanisms in response to tumor necrosis factor signaling. This dual activity raises important considerations for its use in therapeutic contexts where both PERK inhibition and modulation of inflammatory pathways are beneficial . Interaction studies indicate that GSK2656157 can effectively outcompete other ATP-competitive inhibitors within specific cellular environments, suggesting a unique position within the landscape of kinase inhibitors .

Several compounds share similarities with GSK2656157 in terms of their mechanism of action or target specificity:

Uniqueness: GSK2656157 stands out due to its high selectivity for PERK compared to these similar compounds. Its potent inhibition profile allows for effective modulation of UPR without significantly affecting other kinases, which is crucial for minimizing off-target effects in therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₁FN₆O |

| Molecular Weight (Da) | 416.45 |

| IUPAC Name | 1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone |

| CAS Number | 1337532-29-2 |

| Chemical Class | Pyrrolopyrimidinamine |

| Core Scaffold | 4-Fluoroindoline with pyrrolopyrimidine |

| Key Functional Groups | Pyrrolopyrimidine, 4-fluoroindoline, pyridylacetamide, amine |

| Stereochemistry | No stereogenic centers |

| InChI Key | PRWSIEBRGXYXAJ-UHFFFAOYSA-N |

The structural design of GSK2656157 reflects a systematic medicinal chemistry optimization strategy focused on decreasing molecular lipophilicity while maintaining potent kinase inhibitory activity [4]. The incorporation of the 6-methylpyridyl acetamide moiety in place of the phenyl acetamide found in earlier analogues was specifically designed to reduce the calculated logarithm of the partition coefficient and improve physicochemical properties [4]. The 4-fluorine substitution on the indoline ring was implemented as a proven strategy to enhance compound permeability and pharmacokinetics while minimizing potential impacts on binding affinity [4].

X-ray Crystallography Studies of Protein Kinase R-like Endoplasmic Reticulum Kinase–GSK2656157 Complexes

High-resolution X-ray crystallographic analysis of the protein kinase R-like endoplasmic reticulum kinase–GSK2656157 complex has provided detailed structural insights into the molecular basis of inhibitor binding and selectivity [9] [4]. The crystal structure was deposited in the Protein Data Bank with the identifier 4M7I, representing GSK2656157 bound to protein kinase R-like endoplasmic reticulum kinase at a resolution of 2.34 Ångströms [9]. The crystallographic data was deposited on August 12, 2013, and subsequently released for public access on September 3, 2014 [9].

The crystal structure reveals that GSK2656157 binds in the kinase adenosine triphosphate pocket in an identical fashion to that previously described for the structurally related inhibitor GSK2606414 [4]. This binding mode confirms the adenosine triphosphate-competitive nature of inhibition exhibited by GSK2656157 [1] [2]. The structural analysis demonstrates that the compound occupies the active site of the kinase domain in a manner consistent with classical adenosine triphosphate-competitive inhibitors [4].

A particularly noteworthy feature revealed by the crystallographic analysis is the specific interaction between the 4-fluorine substituent of the indoline ring and valine 606 residue in the protein kinase P-loop [4]. The crystal structure shows that the fluorine atom is directed toward the methyl groups of valine 606, suggesting a favorable lipophilic interaction that contributes to the enhanced binding affinity observed for 4-fluoroindoline analogues [4]. This fluorine-protein interaction represents a subtle but energetically significant contributor to the overall binding energy and explains the general trend of increased biochemical activity observed for compounds containing the 4-fluoroindoline modification [4].

Table 2: X-ray Crystallography Studies of Protein Kinase R-like Endoplasmic Reticulum Kinase–GSK2656157 Complexes

| Parameter | Value |

|---|---|

| PDB ID | 4M7I |

| Resolution (Å) | 2.34 |

| Crystal Structure Description | GSK2656157 Bound to PERK (R587-R1092, delete A660-T867) |

| Binding Mode | ATP-competitive binding in kinase active site |

| Key Interactions | Identical fashion to GSK2606414, fluorine directed toward Val606 |

| Fluorine-Protein Interaction | Fluorine atom directed toward methyl groups of valine 606 in P-loop |

| ATP Binding Site Occupation | Binds in kinase ATP pocket |

| Deposition Date | 2013-08-12 |

| Release Date | 2014-09-03 |

The crystallographic data supports the hypothesis that fluorine substitution at the indoline 4-position provides energetic gains through nonpolar carbon-hydrogen bond interactions rather than classical polar interactions [4]. This structural insight has important implications for understanding the structure-activity relationships of pyrrolopyrimidinamine-based kinase inhibitors and provides a rational foundation for future drug design efforts [4].

Comparative structural analysis with other kinase structures has revealed important insights into the selectivity profile of GSK2656157 [10]. Molecular modeling studies have shown that the binding sites of protein kinase R-like endoplasmic reticulum kinase and receptor-interacting protein kinase 1 share significant structural similarity, with a root mean square deviation of 1.9 Ångströms for carbon-alpha atoms [10]. This structural similarity explains the observed dual inhibitory activity of GSK2656157 against both kinases [7] [10].

Physicochemical Properties and LogP Analysis

The physicochemical properties of GSK2656157 have been extensively characterized and represent a significant improvement over earlier kinase inhibitors in this chemical series [4] [14] [15]. The calculated logarithm of the partition coefficient for GSK2656157 ranges from 2.4 to 3.19, representing a substantial reduction in lipophilicity compared to the predecessor compound GSK2606414, which exhibited a calculated logarithm of partition coefficient of 4.1 [4] [19]. This reduction in lipophilicity was a key design objective aimed at improving physical properties and pharmacokinetic behavior [4].

The topological polar surface area of GSK2656157 is 89.93 square Ångströms, with the molecule containing six hydrogen bond acceptors and one hydrogen bond donor [19]. The compound possesses three rotatable bonds, indicating moderate conformational flexibility [19]. These molecular descriptors fall within ranges generally considered favorable for oral drug bioavailability according to established pharmaceutical guidelines [4].

Solubility characteristics of GSK2656157 vary significantly depending on the solvent system employed [14] [15]. The compound demonstrates good solubility in dimethyl sulfoxide, with reported values ranging from 8.33 to 20.8 milligrams per milliliter depending on preparation conditions [14] [15]. In contrast, GSK2656157 is essentially insoluble in water and shows limited solubility in ethanol, with values ranging from insoluble to approximately 2.5 milligrams per milliliter [14] [15]. These solubility characteristics are consistent with the moderately lipophilic nature of the compound [4].

Table 3: Physicochemical Properties and LogP Analysis

| Property | Value |

|---|---|

| Calculated LogP (cLogP) | 2.4-3.19 |

| Topological Polar Surface Area (TPSA) (Ų) | 89.93 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

| Solubility in DMSO (mg/mL) | 8.33-20.8 |

| Solubility in Water | Insoluble |

| Solubility in Ethanol | Insoluble to ≥2.5 |

| Storage Temperature (°C) | -20 |

| Physical Form | White to light yellow powder |

The physical form of GSK2656157 is described as a white to light yellow powder with recommended storage at minus 20 degrees Celsius to maintain stability [14] [16]. The compound requires protection from light and moisture during storage to prevent degradation [14] [15].

Comparative analysis of cytochrome P450 inhibition profiles demonstrates the beneficial impact of reduced lipophilicity on drug-drug interaction potential [4]. Unlike the predecessor compound GSK2606414, which broadly inhibited cytochrome P450 enzymes with submicromolar inhibition of CYP2C8, GSK2656157 displays significantly weaker inhibitory activity across the cytochrome P450 panel [4]. The inhibitory concentration values for all major cytochrome P450 isoforms exceeded 19 micromolar for GSK2656157, representing a substantial improvement in selectivity [4].

Protein Kinase R-like Endoplasmic Reticulum Kinase Inhibition Kinetics and Adenosine Triphosphate-Competitive Binding

GSK2656157 functions as a highly potent adenosine triphosphate-competitive inhibitor of protein kinase R-like endoplasmic reticulum kinase with exceptional binding affinity and selectivity characteristics [1] [2]. The compound demonstrates nanomolar potency with an inhibitory concentration fifty value of 0.9 nanomolar in cell-free enzymatic assays, establishing it as one of the most potent protein kinase R-like endoplasmic reticulum kinase inhibitors developed to date [1] [2]. In cellular systems, GSK2656157 effectively inhibits stress-induced protein kinase R-like endoplasmic reticulum kinase autophosphorylation and eukaryotic initiation factor 2 alpha substrate phosphorylation with inhibitory concentration fifty values ranging from 10 to 30 nanomolar [1] [2].

The adenosine triphosphate-competitive binding mechanism of GSK2656157 involves direct occupation of the adenosine triphosphate binding pocket within the kinase domain of protein kinase R-like endoplasmic reticulum kinase [1]. Structural analysis reveals that GSK2656157 adopts a type II inhibitor binding mode, characterized by stabilization of the kinase in an inactive conformation with the conserved aspartate-leucine-glycine motif in the "out" position [3] [4]. This binding mode enables the compound to form critical interactions with key residues in the adenosine triphosphate binding site, including the hinge region and the hydrophobic pocket adjacent to the alpha-carbon helix [3] [4].

The kinetic profile of GSK2656157 demonstrates rapid onset of inhibition with maximal protein kinase R-like endoplasmic reticulum kinase suppression achieved within 2 to 4 hours following treatment [5] [1]. The compound exhibits sustained inhibitory activity with duration of action extending beyond 24 hours, indicating strong target engagement and potentially slow dissociation kinetics [5] [1]. Washout experiments confirm that protein kinase R-like endoplasmic reticulum kinase activity recovery requires extended periods, suggesting high-affinity binding and possible residence time effects [5].

Selectivity profiling against a comprehensive panel of 300 kinases reveals that GSK2656157 demonstrates greater than 500-fold selectivity for protein kinase R-like endoplasmic reticulum kinase compared to other kinase family members [1] [2]. Notably, the compound shows minimal cross-reactivity with other eukaryotic initiation factor 2 alpha kinases, including protein kinase R, general control nonderepressible 2, and heme-regulated inhibitor, with inhibitory concentration fifty values exceeding 10 micromolar for these targets [1] [6].

Modulation of Unfolded Protein Response Signaling

GSK2656157 exerts profound effects on unfolded protein response signaling cascades through its primary inhibition of protein kinase R-like endoplasmic reticulum kinase activity and subsequent downstream consequences [5] [1] [7]. The compound directly blocks stress-induced protein kinase R-like endoplasmic reticulum kinase autophosphorylation at threonine 980, effectively preventing kinase activation and downstream signaling pathway initiation [5] [1]. This inhibition of protein kinase R-like endoplasmic reticulum kinase autophosphorylation occurs in a dose-dependent manner with near-complete suppression achieved at concentrations of 100 nanomolar or higher [5] [1].

The most immediate downstream effect of GSK2656157 treatment involves modulation of eukaryotic initiation factor 2 alpha phosphorylation at serine 51 [5] [7]. While the compound effectively inhibits protein kinase R-like endoplasmic reticulum kinase-mediated eukaryotic initiation factor 2 alpha phosphorylation, this effect demonstrates complex kinetics and is often accompanied by compensatory responses [5] [7]. Specifically, cells treated with GSK2656157 frequently exhibit activation of alternative eukaryotic initiation factor 2 alpha kinases, particularly general control nonderepressible 2 and protein kinase R, which attempt to maintain eukaryotic initiation factor 2 alpha phosphorylation levels [5] [8] [7].

Activating transcription factor 4 protein expression represents a critical downstream target of GSK2656157 action within the unfolded protein response pathway [5] [1] [7]. The compound significantly reduces activating transcription factor 4 accumulation in stressed cells, with maximal suppression typically observed at concentrations of 100 to 1000 nanomolar [5] [1]. This reduction in activating transcription factor 4 levels occurs through multiple mechanisms, including decreased eukaryotic initiation factor 2 alpha phosphorylation-dependent translation and potential direct effects on activating transcription factor 4 stability [5] [7].

CAAT enhancer binding protein homologous protein expression, a key pro-apoptotic transcription factor downstream of activating transcription factor 4, demonstrates significant sensitivity to GSK2656157 treatment [5] [1] [7]. The compound effectively reduces CAAT enhancer binding protein homologous protein mRNA and protein levels in multiple cell types exposed to endoplasmic reticulum stress [5] [1]. However, this effect shows cell-type dependency, with some systems demonstrating activating transcription factor 6-mediated compensation that partially maintains CAAT enhancer binding protein homologous protein expression despite protein kinase R-like endoplasmic reticulum kinase inhibition [9] [7].

The impact of GSK2656157 on other unfolded protein response branches demonstrates selectivity for the protein kinase R-like endoplasmic reticulum kinase pathway [1] [10]. The compound does not significantly affect inositol-requiring enzyme 1 alpha-mediated X-box binding protein 1 splicing or activating transcription factor 6 cleavage and translocation [1] [10]. This selectivity confirms that GSK2656157 specifically targets the protein kinase R-like endoplasmic reticulum kinase arm of the unfolded protein response while leaving other adaptive signaling pathways intact [1] [10].

Growth arrest and DNA damage-inducible protein 34 expression, which serves as a negative feedback regulator of eukaryotic initiation factor 2 alpha phosphorylation, demonstrates reduced levels following GSK2656157 treatment [5] [11]. This reduction occurs primarily through decreased activating transcription factor 4-mediated transcriptional activation, as growth arrest and DNA damage-inducible protein 34 is a direct transcriptional target of activating transcription factor 4 [5] [11]. The suppression of growth arrest and DNA damage-inducible protein 34 expression contributes to the overall inhibition of the protein kinase R-like endoplasmic reticulum kinase signaling cascade and may influence the recovery kinetics of eukaryotic initiation factor 2 alpha phosphorylation [5] [11].

Cross-Reactivity with Receptor-Interacting Serine Threonine Protein Kinase 1 and Implications for Selectivity

Despite its design as a selective protein kinase R-like endoplasmic reticulum kinase inhibitor, GSK2656157 demonstrates significant cross-reactivity with receptor-interacting serine threonine protein kinase 1, a critical regulator of inflammatory cell death pathways [12] [13] [14]. This cross-reactivity was initially discovered through functional studies examining tumor necrosis factor-mediated cell death, where GSK2656157 unexpectedly provided protection against receptor-interacting serine threonine protein kinase 1-dependent apoptosis and necroptosis [12] [13] [14].

Biochemical characterization reveals that GSK2656157 inhibits receptor-interacting serine threonine protein kinase 1 with an inhibitory concentration fifty value of approximately 69 nanomolar, representing only 77-fold lower potency compared to its protein kinase R-like endoplasmic reticulum kinase inhibition [12] [13] [14]. This relatively modest selectivity difference has important implications for interpreting experimental results, particularly when using GSK2656157 concentrations above 100 nanomolar where significant receptor-interacting serine threonine protein kinase 1 inhibition occurs [12] [13] [14].

Molecular modeling and structural analysis suggest that GSK2656157 adopts a similar type II binding mode in both protein kinase R-like endoplasmic reticulum kinase and receptor-interacting serine threonine protein kinase 1 [3] [4] [14]. The compound's indolyl-aminopyrimidine scaffold enables it to occupy the adenosine triphosphate binding pocket of receptor-interacting serine threonine protein kinase 1 in a manner closely resembling its interaction with protein kinase R-like endoplasmic reticulum kinase [3] [4] [14]. Key structural features that contribute to dual targeting include the pyridine ring that serves as a hinge binder, the central indole ring that occupies the central binding zone, and the tert-butyl isoxazole group that engages the allosteric hydrophobic pocket [3] [4] [14].

The functional consequences of receptor-interacting serine threonine protein kinase 1 inhibition by GSK2656157 extend beyond simple off-target effects and can significantly influence cellular responses to inflammatory stimuli [12] [13] [14]. In cellular models of tumor necrosis factor-induced cell death, GSK2656157 completely blocks receptor-interacting serine threonine protein kinase 1-dependent necroptosis and apoptosis at concentrations that do not significantly affect protein kinase R-like endoplasmic reticulum kinase activity [12] [13] [14]. This dual inhibitory activity has been confirmed in vivo, where GSK2656157 provides protection against lethal tumor necrosis factor challenge with efficacy comparable to dedicated receptor-interacting serine threonine protein kinase 1 inhibitors [12] [13] [14].

The cross-reactivity profile analysis reveals that GSK2656157 demonstrates approximately 800-fold greater potency than necrostatin-1 and 200-fold greater potency than necrostatin-1s in inhibiting receptor-interacting serine threonine protein kinase 1-dependent cell death [14]. This exceptional potency against receptor-interacting serine threonine protein kinase 1 positions GSK2656157 among the most effective receptor-interacting serine threonine protein kinase 1 inhibitors currently available, with activity comparable to purpose-designed compounds such as GSK963 [14].

Importantly, the receptor-interacting serine threonine protein kinase 1 inhibitory activity of GSK2656157 occurs independently of protein kinase R-like endoplasmic reticulum kinase inhibition, as demonstrated in protein kinase R-like endoplasmic reticulum kinase-deficient cell systems where receptor-interacting serine threonine protein kinase 1 inhibition remains intact [12] [14]. This independence suggests that researchers using GSK2656157 must carefully consider both protein kinase R-like endoplasmic reticulum kinase and receptor-interacting serine threonine protein kinase 1 effects when interpreting experimental outcomes, particularly in systems where inflammatory signaling or cell death pathways are relevant [12] [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Zhao Q, Che X, Zhang H, Tan G, Liu L, Jiang D, Zhao J, Xiang X, Sun X, He Z. Thioredoxin-Interacting Protein Mediates Apoptosis in Early Brain Injury after Subarachnoid Haemorrhage. Int J Mol Sci. 2017 Apr 18;18(4). pii: E854. doi: 10.3390/ijms18040854. PubMed PMID: 28420192.

3: Wang B, Ning H, Reed-Maldonado AB, Zhou J, Ruan Y, Zhou T, Wang HS, Oh BS, Banie L, Lin G, Lue TF. Low-Intensity Extracorporeal Shock Wave Therapy Enhances Brain-Derived Neurotrophic Factor Expression through PERK/ATF4 Signaling Pathway. Int J Mol Sci. 2017 Feb 16;18(2). pii: E433. doi: 10.3390/ijms18020433. PubMed PMID: 28212323; PubMed Central PMCID: PMC5343967.

4: Nagasawa I, Kunimasa K, Tsukahara S, Tomida A. BRAF-mutated cells activate GCN2-mediated integrated stress response as a cytoprotective mechanism in response to vemurafenib. Biochem Biophys Res Commun. 2017 Jan 22;482(4):1491-1497. doi: 10.1016/j.bbrc.2016.12.062. Epub 2016 Dec 10. PubMed PMID: 27965097.

5: Liu B, Xia J, Chen Y, Zhang J. Sevoflurane-Induced Endoplasmic Reticulum Stress Contributes to Neuroapoptosis and BACE-1 Expression in the Developing Brain: The Role of eIF2α. Neurotox Res. 2017 Feb;31(2):218-229. doi: 10.1007/s12640-016-9671-z. Epub 2016 Sep 28. PubMed PMID: 27682474.

6: Ando T, Komatsu T, Naiki Y, Takahashi K, Yokochi T, Watanabe D, Koide N. GSK2656157, a PERK inhibitor, reduced LPS-induced IL-1β production through inhibiting Caspase 1 activation in macrophage-like J774.1 cells. Immunopharmacol Immunotoxicol. 2016 Aug;38(4):298-302. doi: 10.1080/08923973.2016.1192191. Epub 2016 Jun 16. PubMed PMID: 27251848.

7: Gu N, Guo Q, Mao K, Hu H, Jin S, Zhou Y, He H, Oh Y, Liu C, Wu Q. Palmitate increases musclin gene expression through activation of PERK signaling pathway in C2C12 myotubes. Biochem Biophys Res Commun. 2015 Nov 20;467(3):521-6. doi: 10.1016/j.bbrc.2015.10.005. Epub 2015 Oct 9. PubMed PMID: 26449458.

8: Lv S, Sun EC, Xu QY, Zhang JK, Wu DL. Endoplasmic reticulum stress-mediated autophagy contributes to bluetongue virus infection via the PERK-eIF2α pathway. Biochem Biophys Res Commun. 2015 Oct 23;466(3):406-12. doi: 10.1016/j.bbrc.2015.09.039. Epub 2015 Sep 10. PubMed PMID: 26363458.

9: Jia XE, Ma K, Xu T, Gao L, Wu S, Fu C, Zhang W, Wang Z, Liu K, Dong M, Jing C, Ren C, Dong Z, Chen Y, Jin Y, Huang Q, Chang X, Deng M, Li L, Luo L, Zhu J, Dang Y, Chang HC, Zon LI, Zhou Y, Chen S, Pan W. Mutation of kri1l causes definitive hematopoiesis failure via PERK-dependent excessive autophagy induction. Cell Res. 2015 Aug;25(8):946-62. doi: 10.1038/cr.2015.81. Epub 2015 Jul 3. PubMed PMID: 26138676; PubMed Central PMCID: PMC4528055.

10: Axten JM, Romeril SP, Shu A, Ralph J, Medina JR, Feng Y, Li WH, Grant SW, Heerding DA, Minthorn E, Mencken T, Gaul N, Goetz A, Stanley T, Hassell AM, Gampe RT, Atkins C, Kumar R. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development. ACS Med Chem Lett. 2013 Aug 12;4(10):964-8. doi: 10.1021/ml400228e. eCollection 2013 Oct 10. PubMed PMID: 24900593; PubMed Central PMCID: PMC4027568.

11: Krishnamoorthy J, Rajesh K, Mirzajani F, Kesoglidou P, Papadakis AI, Koromilas AE. Evidence for eIF2α phosphorylation-independent effects of GSK2656157, a novel catalytic inhibitor of PERK with clinical implications. Cell Cycle. 2014;13(5):801-6. doi: 10.4161/cc.27726. Epub 2014 Jan 8. PubMed PMID: 24401334; PubMed Central PMCID: PMC3979916.

12: Atkins C, Liu Q, Minthorn E, Zhang SY, Figueroa DJ, Moss K, Stanley TB, Sanders B, Goetz A, Gaul N, Choudhry AE, Alsaid H, Jucker BM, Axten JM, Kumar R. Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. Cancer Res. 2013 Mar 15;73(6):1993-2002. doi: 10.1158/0008-5472.CAN-12-3109. Epub 2013 Jan 18. PubMed PMID: 23333938.